PROTAC STING Degrader-1

Catalog No.
S11225989
CAS No.
M.F
C34H33N7O10
M. Wt
699.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTAC STING Degrader-1

Product Name

PROTAC STING Degrader-1

IUPAC Name

(E)-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-N'-[4-[(5-nitrofuran-2-carbonyl)amino]phenyl]but-2-enediamide

Molecular Formula

C34H33N7O10

Molecular Weight

699.7 g/mol

InChI

InChI=1S/C34H33N7O10/c42-26(15-16-27(43)37-20-8-10-21(11-9-20)38-32(46)25-13-17-29(51-25)41(49)50)36-19-4-2-1-3-18-35-23-7-5-6-22-30(23)34(48)40(33(22)47)24-12-14-28(44)39-31(24)45/h5-11,13,15-17,24,35H,1-4,12,14,18-19H2,(H,36,42)(H,37,43)(H,38,46)(H,39,44,45)/b16-15+

InChI Key

TXNQXRGOKABDOB-FOCLMDBBSA-N

SMILES

Array

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C=CC(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-]

Isomeric SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)/C=C/C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-]

STING Degrader-1 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The mechanism of STING Degrader-1 (also referred to in research as SP23) [1] [2] is illustrated below. As a heterobifunctional PROTAC molecule, it functions like a "bridge," bringing the target protein into close proximity with cellular machinery that marks it for destruction.

G STING STING Protein TernaryComplex Ternary Complex (STING-PROTAC-E3 Ligase) STING->TernaryComplex PROTAC STING Degrader-1 (PROTAC) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase (CRBN) E3Ligase->TernaryComplex UbiquitinatedSTING Polyubiquitinated STING TernaryComplex->UbiquitinatedSTING Ubiquitin Transfer Proteasome Proteasome UbiquitinatedSTING->Proteasome DegradedSTING STING Degraded by Proteasome Proteasome->DegradedSTING

Quantitative Degradation Profile and Comparative Data

STING Degrader-1/SP23 induces STING degradation in a concentration-dependent manner. The primary quantitative metric for its efficiency is its DC₅₀ (half-maximal degradation concentration) of 3.2 µM [1] [3]. This means that at a concentration of 3.2 µM, the compound achieves 50% degradation of the STING protein within cells.

The field has advanced with new degraders showing varied profiles. The table below compares STING Degrader-1 with other published compounds.

Compound DC₅₀ (µM) E3 Ligase Key Advantage Primary Limitation
STING Degrader-1 (SP23) 3.2 [1] [3] CRBN [1] First-in-class; proven in vivo efficacy in AKI models [1] [2] Poor membrane penetration [1]
UNC9036 1.8 [1] VHL [1] High immune cell selectivity [1] Short half-life (2.3 hours) [1]
SD02 0.53 [1] CRBN [1] Sustained degradation via covalent binding [1] Risk of off-target cysteine modification [1]
ST9 0.62 [2] VHL [2] Potent renoprotective efficacy; uses rigid linker [2] Poor blood-brain barrier penetration [2]
AK59 Information missing HERC4 [4] Effective on pathological STING mutants; uses a novel HECT ligase [4] New mechanism, less characterized [4]
Degrader 2 Information missing RNF126 [5] Rapid onset (6 hours); dual covalent design for stability [5] Pronounced "hook effect" at high concentrations [5]

Key Experimental Protocols for Validation

To confirm that STING Degrader-1 works through the proposed mechanism, researchers typically perform a series of experiments. Key methodologies from the literature are summarized below.

  • Cell-Based Degradation Assay: Treat relevant cell lines (e.g., THP-1 monocytes) with varying concentrations of STING Degrader-1. Incubate for a set period (e.g., 16-24 hours), then lyse the cells and analyze STING protein levels using Western blotting. This protocol determines the DC₅₀ value [1] [4].
  • Mechanism of Action Validation: To prove dependency on the ubiquitin-proteasome system, pre-treat cells with specific inhibitors before adding STING Degrader-1 [5].
    • Use MG132 (a proteasome inhibitor) to block the proteasome.
    • Use MLN7243 (a ubiquitin-activating enzyme inhibitor) to block ubiquitination.
    • The reversal of STING degradation upon inhibitor treatment confirms the UPS mechanism [5].
  • Functional Downstream Assay: To demonstrate that degradation has a functional consequence, stimulate the STING pathway with cGAMP after compound treatment. Measure the subsequent reduction in phospho-TBK1 and phospho-IRF3 via Western blot, or quantify the secretion of cytokines like IFN-β and CXCL10 using assays like HTRF or ELISA [1] [4].
  • In Vivo Efficacy Models: Evaluate therapeutic potential in disease models. For example, SP23 was tested in a cisplatin-induced acute kidney injury (AKI) mouse model. Administer the compound and assess outcomes such as reduction in renal inflammation and tissue injury compared to controls [1] [2].

Interpretation Guide for Researchers

  • E3 Ligase Choice Matters: The selection of CRBN by STING Degrader-1 influences its activity profile. Note that VHL-recruiting degraders like UNC9036 may offer greater selectivity in immune cells, which is relevant for inflammatory disease applications [1].
  • Understand the Hook Effect: Many PROTACs, including some STING degraders [5], exhibit a "hook effect" where degradation efficiency decreases at very high concentrations. This occurs because excess PROTAC molecules saturate the binding sites on STING and the E3 ligase independently, preventing productive ternary complex formation. This is a key consideration for dose-setting in experiments [5].
  • Advantages Over Inhibitors: The main therapeutic advantage of degraders is their catalytic nature and ability to completely eliminate the target protein. This leads to sustained suppression of signaling even after the drug is cleared and can abrogate both enzymatic and non-enzymatic (scaffolding) functions of the protein, which is particularly relevant for a multifaceted protein like STING [1].

References

role of cGAS-STING pathway in inflammation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Pathway Activation

The cGAS-STING pathway activation is a multi-step process that bridges innate and adaptive immunity. The diagram below illustrates the core signaling cascade.

G dsDNA Cytosolic dsDNA (PAMPs/DAMPs) cGAS cGAS Activation dsDNA->cGAS cGAMP cGAMP Synthesis cGAS->cGAMP STING_ER STING (ER) cGAMP->STING_ER STING_Golgi STING Oligomerization & Golgi Translocation STING_ER->STING_Golgi TBK1 TBK1 Recruitment & Activation STING_Golgi->TBK1 NFkB NF-κB Activation STING_Golgi->NFkB Recruits IKK IRF3 IRF3 Phosphorylation TBK1->IRF3 Nucleus Nucleus IRF3->Nucleus NFkB->Nucleus IFN Type I Interferons (e.g., IFN-β) Cytokines Pro-inflammatory Cytokines (e.g., TNF, IL-6) Nucleus->IFN Transcribes Nucleus->Cytokines Transcribes

cGAS-STING pathway core signaling cascade.

  • Initial DNA Sensing: The pathway is triggered by the abnormal presence of double-stranded DNA (dsDNA) in the cytosol. This can be foreign DNA from pathogens (like DNA viruses or intracellular bacteria) or self-DNA resulting from cellular damage, genomic instability, mitochondrial stress, or errors in DNA repair [1] [2] [3].
  • cGAS Activation and cGAMP Production: Cytosolic cGAS binds to dsDNA in a sequence-independent manner. This binding induces dimerization and liquid-liquid phase separation of cGAS, enhancing its enzymatic activity [4] [2]. Activated cGAS then synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) [1].
  • STING Activation and Downstream Signaling:
    • cGAMP binds to the STING protein on the endoplasmic reticulum (ER), causing a conformational change [2].
    • Activated STING oligomerizes and translocates from the ER to the Golgi apparatus via the COPII transport machinery [2].
    • At the Golgi, STING is palmitoylated, which is essential for its full activity. It then recruits and activates the kinase TBK1 [2].
    • TBK1 phosphorylates the transcription factor IRF3, which dimerizes and translocates to the nucleus to drive the expression of Type I interferons (IFN-α/β) [1] [3].
    • Simultaneously, the STING-TBK1 axis activates the IKK complex, leading to the nuclear translocation of NF-κB and the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) [2] [5].

Regulatory Mechanisms

To prevent excessive inflammation, the cGAS-STING pathway is tightly controlled through multiple mechanisms [1] [4]:

  • DNA Clearance: Enzymes like TREX1 degrade cytosolic DNA to prevent aberrant cGAS activation [1].
  • Post-Translational Modifications (PTM): E3 ubiquitin ligases (e.g., RNF5, TRIM29) mediate the proteasomal degradation of STING, while other modifications like phosphorylation fine-tune its activity [1].
  • Nuclear Sequestration: A significant portion of cGAS is located in the nucleus, where it is tethered to chromatin via interactions with the histone H2A-H2B dimer, preventing its activation by nuclear self-DNA [4].

Experimental Insights and Protocols

Key experimental findings and methodologies used to study the pathway's role in inflammation are summarized below.

Study Focus / Mechanism Key Experimental Model Primary Readouts & Measurements
Manganese (Mn) Neurotoxicity [6] BV2 microglial cells; C57BL/6J mice cGAS/STING knockout; ROS/MDA/GSH-Px/SOD; WB: Bax/Bcl-2/Cyt C; Ferroptosis markers (SLC7A11, GPX4)
Psoriasis & Self-DNA [1] Keratinocytes; Macrophages Cytosolic DNA detection; STING protein degradation; Cytokine profiling (IFN, TNF, IL-6)
Tumor Immune Surveillance [2] [3] DC-T cell co-culture; Tumor models IFN-β production; CD8+ T cell activation/cytotoxicity; MHC/CD80/CD86 on DCs
Oxidative Stress & Senescence [5] Senescent cell models Cytosolic chromatin fragments; SASP factors (IL-1β, IL-18); mtDNA release

A typical experimental workflow to investigate pathway activation involves:

  • Inducing Cytosolic DNA: Common methods include:
    • Chemical Treatment: Using DNA-damaging agents (e.g., etoposide, teniposide) or chemotherapeutics [5] [3].
    • Pathogen Infection: Transfecting cells with synthetic dsDNA (e.g., ISD) or infecting with DNA viruses (e.g., HSV-1) [7].
    • Environmental Exposure: Applying manganese (MnCl₂) to study metal-induced activation [6].
  • Genetic Manipulation: Using siRNA/shRNA or CRISPR-Cas9 to generate cGAS- or STING-knockout cells to establish the pathway's necessity in the observed phenotype [6].
  • Pharmacological Inhibition: Employing specific cGAS or STING inhibitors to confirm the role of the pathway.
  • Measuring Downstream Outputs:
    • Protein Analysis: Western Blot (WB) or Immunofluorescence (IF) to detect phosphorylation of key proteins (e.g., TBK1, IRF3, STING) and expression of ferroptosis/apoptosis markers [6].
    • Gene Expression: qPCR to measure mRNA levels of IFNB1, CXCL10, and other interferon-stimulated genes (ISGs) [3].
    • Cytokine Secretion: ELISA to quantify the secretion of Type I interferons, TNF-α, and IL-6 [1].
    • Oxidative Stress & Cell Death: Assays for ROS, lipid peroxidation (MDA), and cell viability to link pathway activation to functional outcomes like apoptosis and ferroptosis [6].

Therapeutic Targeting and Future Directions

The cGAS-STING pathway represents a promising therapeutic target. Its dual role in immunity means strategies aim to either stimulate it for cancer immunotherapy or inhibit it for autoimmune and inflammatory diseases [1] [2] [5].

  • Agonists: Synthetic cGAMP analogs and non-nucleotide STING agonists are being developed to boost anti-tumor immunity, often in combination with immune checkpoint inhibitors (e.g., anti-PD-1) [2] [3].
  • Antagonists: Several inhibitor classes are under investigation, including cGAS inhibitors, STING palmitoylation blockers, and STING trafficking suppressors, to treat conditions like psoriasis and lupus [1].

Key challenges in drug development include improving the specificity of inhibitors to avoid immunosuppression, enhancing drug bioavailability, and navigating the pathway's dual "yin-yang" role in different disease contexts [1] [5]. Future directions involve combination therapies, multi-omics integration, and precision medicine approaches [1].

References

STING Degrader-1 Product Information & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The manufacturer, Cell Signaling Technology (CST), provides specific data for STING Degrader-1 (Product #89847) [1].

Parameter Specification
Molecular Weight 699.7 g/mol [1]
Purity >98% [1]
Molecular Formula C₃₄H₃₃N₇O₁₀ [1]
CAS 2762552-74-7 [1]
Solubility Soluble in DMSO at 25 mg/mL [1]

Stock Solution Preparation [1]:

  • Reconstitution: Supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the entire 5 mg vial in 715 μL of anhydrous DMSO.
  • Calculation Verification: This recommended volume confirms a final concentration of approximately 10 mM (5 mg / 699.7 g/mol ≈ 7.14 μmol; 7.14 μmol / 0.715 mL ≈ 10 mM).

Storage and Stability [1]:

  • Lyophilized Powder: Store at -20°C in a desiccated environment. Stable for 24 months.
  • Solution: Store at -20°C once reconstituted. Use within 3 months to prevent loss of potency.
  • Handling: Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Suggested Application Notes & Experimental Protocols

The following protocols are synthesized from general research on STING-targeting PROTACs, as a specific step-by-step workflow for STING Degrader-1 was not fully detailed in the search results [2] [3] [1].

Background and Mechanism of Action

STING Degrader-1 is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC). It consists of a STING-binding ligand (often derived from inhibitors like C-170) connected via a linker to a ligand that recruits an E3 ubiquitin ligase (specifically, a cereblon (CRBN) recruiter in this case) [2] [3] [1]. The molecule facilitates the ubiquitination of STING, leading to its degradation by the proteasome. This approach offers a potential therapeutic strategy for conditions driven by overactive STING signaling, such as certain autoimmune disorders and acute kidney injury (AKI), by catalytically removing the protein rather than just inhibiting its activity [2] [3] [1].

The following diagram illustrates the core mechanism of this PROTAC.

G PROTAC STING Degrader-1 (PROTAC) TernaryComplex Ternary Complex (STING:PROTAC:E3 Ligase) PROTAC->TernaryComplex 1. Binds both proteins STING STING Protein (POI) STING->TernaryComplex E3Ligase E3 Ubiquitin Ligase (CRBN) E3Ligase->TernaryComplex UbiquitinatedSTING Polyubiquitinated STING TernaryComplex->UbiquitinatedSTING 2. Triggers ubiquitination DegradedSTING STING Degraded by Proteasome UbiquitinatedSTING->DegradedSTING 3. Targets for degradation

Protocol 1: In Vitro Degradation Assay

This is a generalized protocol for assessing STING degradation efficiency in cell cultures, based on common practices for PROTAC analysis [2] [3] [1].

Key Experimental Parameters Table

Parameter Recommendation / Reported Value
Reported DC₅₀ 3.2 μM (in cellular assays) [1].
Working Concentration Range 0.1 μM to 10 μM is a reasonable starting point for a dose-response experiment [2] [1].
Treatment Duration 6 to 24 hours. Analyze degradation at multiple time points to establish kinetics [2].
Cell Lines Used in Literature THP-1 monocytes [2]. Other immune-relevant cell lines (e.g., macrophages, dendritic cells) may be suitable.
Critical Control Co-treatment with proteasome inhibitor (e.g., MG-132) to confirm degradation is proteasome-dependent [3].

Workflow:

  • Cell Seeding: Seed appropriate cells (e.g., THP-1) in culture plates and allow them to adhere and stabilize.
  • Compound Treatment: Prepare serial dilutions of the 10 mM STING Degrader-1 stock in complete cell culture medium. Treat cells with the desired final concentrations. Include a DMSO vehicle control.
  • Mechanism Validation (Optional): To confirm proteasome-dependent action, pre-treat or co-treat a set of cells with a proteasome inhibitor like MG-132 (typically at 10 μM) [3].
  • Incubation: Incubate cells for the predetermined time (e.g., 6-24 h).
  • Analysis:
    • Western Blotting: Harvest cells and analyze lysates by Western blotting using anti-STING and anti-GAPDH (or other loading control) antibodies to quantify STING protein levels.
    • Functional Assay: Measure downstream effects by challenging cells with a STING agonist (e.g., cGAMP) after PROTAC treatment and quantifying the suppression of interferon or cytokine production [2].
Protocol 2: Assessing Efficacy in a Disease Model

Research indicates that STING PROTACs show promise in inflammatory disease models, such as cisplatin-induced acute kidney injury (AKI) [2] [3].

Workflow:

  • Model Induction: Establish the disease model (e.g., induce AKI in mice with cisplatin).
  • Compound Administration: Administer STING Degrader-1 therapeutically. Dosing regimen (route, frequency, duration) needs to be optimized based on pharmacokinetic properties. The related compound SP23 showed efficacy in an AKI model [2].
  • Endpoint Analysis:
    • Tissue Analysis: Harvest target tissues (e.g., kidney) and analyze STING protein levels by Western blot or immunohistochemistry.
    • Functional Readouts: Assess disease-specific functional and histological improvements. In AKI, this includes measuring serum creatinine, blood urea nitrogen (BUN), and evaluating tissue inflammation and damage [3].
    • Cytokine Profiling: Quantify levels of inflammatory cytokines (e.g., Type I Interferons, TNF-α, IL-6) in tissue or serum to confirm pathway suppression [2].

Critical Considerations for Researchers

  • Specificity and Off-target Effects: PROTACs can potentially cause off-target degradation. Always include careful controls and consider using analytical techniques to monitor degradation specificity [2].
  • Hook Effect: Like most PROTACs, STING Degrader-1 may exhibit a "hook effect" at very high concentrations, where formation of unproductive binary complexes (PROTAC:STING or PROTAC:E3) impairs ternary complex formation and reduces degradation efficiency. This should be characterized in dose-response experiments [2].
  • Limited Clinical Data: STING-targeting PROTACs are primarily in preclinical development. Their selectivity for pathological over homeostatic STING activity, along with their pharmacokinetic and safety profiles, are still under investigation [2].
  • Product Use Disclaimer: Note that CST states this product is "For Research Use Only" and is "Not for Use in Diagnostic Procedures" [1].

I hope these consolidated application notes provide a solid foundation for your work. The field of STING degradation is rapidly evolving, so consulting the most recent literature for the latest findings and compound optimizations is highly recommended.

References

STING Degrader-1: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Product Information & Handling STING Degrader-1 is a proteolysis-targeting chimera (PROTAC) designed for the selective degradation of the STING protein [1] [2]. The table below summarizes its key chemical properties and handling instructions.

Property Specification
Molecular Weight 699.7 g/mol [1]
Molecular Formula C₃₄H₃₃N₇O₁₀ [1]
Purity >98% [1]
CAS Number 2762552-74-7 [1]
Solubility Soluble in DMSO at 25 mg/mL [1]
Storage (Lyophilized) -20°C, desiccated; stable for 24 months [1]
Storage (Solution) -20°C; stable for 3 months; aliquot to avoid freeze-thaw cycles [1]

Reconstitution Protocol

  • Calculate Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the formula: Volume (µL) = (Mass in mg / Molecular Weight) * 10^6) / Desired Concentration (mM).
  • Reconstitute: For a 5 mg sample, add 715 µL of anhydrous DMSO to the vial to achieve a 10 mM stock concentration [1].
  • Mix Gently: Vortex or pipette mix until the lyophilized powder is fully dissolved.
  • Aliquot: Immediately after reconstitution, aliquot the stock solution into single-use vials to minimize repeated freeze-thaw cycles.
  • Store: Label aliquots clearly and store at -20°C.

Experimental Use & Validation

Initial Degradation Assay A foundational protocol for assessing STING degradation activity in cells is outlined below [3].

Step Parameter Details
1. Cell Culture Cell Line THP-1 cells (human monocytic leukemia) are commonly used [3].
2. Treatment Compound STING Degrader-1 or analogous compound (e.g., SP23) [2] [3].
Concentrations A range from 1 µM to 30 µM should be tested [3].
Duration 6, 24, and 48 hours to establish a time course [3].
3. Analysis Read-out Western Blot to detect endogenous STING protein levels [3].
Key Observation "Hook effect": Degradation may be optimal at mid-range concentrations (e.g., 10 µM) and decrease at high concentrations (e.g., 30 µM) [3].

Mechanism of Action Validation To confirm that the loss of STING is mediated by the ubiquitin-proteasome system, a rescue experiment can be performed.

  • Pre-treatment: Incubate cells with a proteasome inhibitor (e.g., MG-132 at 10 µM) or a ubiquitin-activating enzyme inhibitor (e.g., MLN7243) for 1-2 hours before adding STING Degrader-1 [3].
  • Outcome: The degradation of STING should be significantly, though potentially not fully, inhibited in the presence of these inhibitors compared to the DMSO control [3].

Functional Assay: Luciferase Reporter Gene Assay This assay verifies the functional consequence of STING degradation on downstream signaling.

  • Cell Line: Use engineered cells, such as HEK293 hSTING-R232 cells, stably expressing an interferon-β (IFN-β) promoter-driven luciferase reporter [3].
  • Stimulation: Co-administer STING Degrader-1 and a STING agonist (e.g., cGAMP) [3].
  • Expected Result: STING Degrader-1 should inhibit the cGAMP-induced interferon response in a concentration-dependent manner, as measured by a decrease in luminescence [3].

Scientific Background & Diagrams

Biological Rationale The STING pathway is a central component of the innate immune system. Its overactivation is implicated in the pathogenesis of various autoimmune diseases and inflammatory disorders [1] [2]. Traditional small-molecule inhibitors block STING's activity but require continuous presence and may not address all its functions. As a PROTAC, STING Degrader-1 offers a catalytic mechanism to eliminate the STING protein itself, potentially leading to more sustained suppression of pathological signaling [2].

The following diagram illustrates the proposed mechanism of action for STING Degrader-1.

G PROTAC STING Degrader-1 (PROTAC) PROTAC->PROTAC  Recycled Ternary Ternary Complex (STING:PROTAC:E3 Ligase) PROTAC->Ternary  Binds Both STING STING Protein (Protein of Interest) STING->Ternary E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary Ubiquitinated Ubiquitinated STING Ternary->Ubiquitinated  Ubiquitination Proteasome Proteasome (Degradation) Ubiquitinated->Proteasome Degraded STING Degraded Proteasome->Degraded

Intracellular Trafficking and Natural Degradation of STING To provide context for STING Degrader-1's action, it is useful to understand the natural lifecycle of the STING protein. The diagram below summarizes its activation and endogenous degradation pathways.

G ER ER: STING Inactive Golgi Golgi: STING Active (TBK1/IRF3 Signaling) ER->Golgi  Upon cGAMP binding cGAMP cGAMP (Ligand) cGAMP->ER Vesicle Vesicle Trafficking Golgi->Vesicle Lysosome Lysosome (Degradation) Vesicle->Lysosome  Via AP-1 & ESCRT AP1 AP-1 Complex (Clathrin Vesicles) AP1->Vesicle ESCRT ESCRT Machinery ESCRT->Vesicle

The endogenous degradation of activated STING is a tightly regulated process. After its journey to the Golgi and signal initiation, STING is sorted into clathrin-coated vesicles by the AP-1 complex [4] and subsequently directed to the endolysosomal system for degradation by the ESCRT machinery [5]. This natural process underscores the critical link between STING trafficking and the termination of its signaling.

Critical Considerations for Researchers

  • Limited Uses: This product is labeled "For Research Use Only" and is not approved for diagnostic or therapeutic applications [1].
  • Hook Effect: Be aware that PROTACs often exhibit a "hook effect" where degradation efficiency decreases at high concentrations due to the formation of unproductive binary complexes. A full concentration gradient is essential for proper experimental design [3].
  • Ligand and DC₅₀: The specific STING-targeting warhead and E3 ligase ligand in STING Degrader-1 are proprietary. The cited DC₅₀ (degradation concentration 50) of 3.2 µM is from initial research [1] [2]. Performance may vary based on cell type and experimental conditions.

Reference Summary

  • Product Datasheet: Cell Signaling Technology. (N.D.). STING Degrader-1 #89847. Provides core product information, storage, and solubility [1].
  • Review Article: Frontiers in Immunology. (2025). STING-targeting PROTACs: emerging therapeutic tools. Offers comprehensive mechanistic background and rationale for STING degradation [2].
  • Primary Research: Nakamura, M., et al. (2024). Development of STING degrader with double covalent ligands. Bioorganic & Medicinal Chemistry Letters. Details key experimental protocols, concentration ranges, time courses, and validation methods for STING degraders [3].
  • Trafficking Studies: Nature. (2022). Clathrin-associated AP-1 controls termination of STING signalling; Nature Communications. (2023). ESCRT-dependent STING degradation. Elucidate the natural pathways of STING degradation that inform the cellular context of the PROTAC's action [4] [5].

References

Comprehensive Application Notes and Protocols for PROTAC STING Degraders: Mechanisms, Efficacy, and Experimental Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to STING Biology and Targeted Degradation

The stimulator of interferon genes (STING) pathway serves as a central regulator of innate immunity, mediating host defense against pathogens but driving chronic inflammation when dysregulated. This pathway has been implicated in the pathogenesis of numerous autoimmune diseases, fibrotic conditions, and cancer, making it an attractive therapeutic target. The cGAS-STING axis functions as a critical DNA sensing mechanism that detects both exogenous pathogen-derived DNA and endogenous DNA resulting from cellular damage or stress. Upon activation, STING initiates a cascade of downstream signaling events leading to the production of type I interferons and pro-inflammatory cytokines. While this response is essential for host defense, chronic or inappropriate STING signaling drives pathology in conditions such as STING-associated vasculopathy with onset in infancy (SAVI), lupus, rheumatoid arthritis, and various fibrotic disorders [1].

Traditional therapeutic approaches targeting STING, including small-molecule inhibitors and monoclonal antibodies, face significant limitations including incomplete pathway suppression, off-target effects, and reliance on continuous dosing. Proteolysis-targeting chimeras (PROTACs) offer a transformative approach by enabling selective degradation of STING rather than mere inhibition, achieving sustained suppression of pathological signaling through the catalytic nature of the degradation process. This technology represents a paradigm shift in pharmacological intervention against STING, combining the precision of targeted therapy with the advantages of complete protein removal [1]. The development of STING-targeting PROTACs has emerged as a rapidly evolving frontier in targeted protein degradation, offering novel therapeutic avenues for both inflammatory disorders and oncological indications, transitioning from initial proof-of-concept studies to sophisticated drug development campaigns with increasing clinical relevance [1].

PROTAC Technology Overview

Fundamental Mechanisms of Targeted Protein Degradation

PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds the target protein (in this case, STING), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This unique structure enables PROTACs to bring the target protein into proximity with an E3 ubiquitin ligase, leading to polyubiquitination and subsequent degradation by the proteasome. The catalytic nature of PROTACs allows for sustained target suppression even after the drug is cleared from the system, potentially enabling less frequent dosing regimens compared to traditional inhibitors. Moreover, by completely removing the target protein rather than just inhibiting its activity, PROTACs can effectively abrogate both canonical and non-canonical functions of STING, including its scaffolding roles in immune signaling complexes [1].

The ubiquitin-proteasome system (UPS) represents the primary degradation machinery exploited by PROTAC technology. This system involves a cascade of enzymes including ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) that collectively tag target proteins with ubiquitin chains, marking them for destruction by the proteasome. PROTACs effectively hijack this natural cellular quality control system to selectively degrade disease-relevant proteins that have historically been challenging to target with conventional small-molecule approaches [2].

Advantages Over Conventional Inhibition Strategies
  • Complete Target Elimination: Unlike inhibitors that merely block protein function, PROTACs achieve actual removal of the target protein from the cellular environment, eliminating both enzymatic and scaffolding functions [1]
  • Catalytic Activity: PROTACs operate catalytically, meaning each degrader molecule can facilitate the destruction of multiple target protein molecules, enabling sustained effects at lower doses [1]
  • Sustained Pharmacodynamics: The effects persist long after the PROTAC molecule has been cleared from the system, potentially allowing for less frequent dosing regimens and reduced peak exposure-related toxicity [1]
  • Enhanced Specificity: The requirement for ternary complex formation between the target protein, PROTAC, and E3 ligase can increase specificity compared to traditional small-molecule inhibitors [2]
  • Addressing Resistance: By completely removing the target protein, PROTACs may overcome various resistance mechanisms that emerge against inhibitory approaches, including expression upregulation or mutation-induced affinity loss [2]

Developed STING-Targeting PROTAC Compounds

Comprehensive Table of STING PROTAC Degraders

Table 1: Characteristics of Developed STING-Targeting PROTAC Compounds

Compound DC₅₀ (μM) E3 Ligase Linker Type Key Advantages Reported Limitations
SP23 3.2 CRBN Flexible PEG First-in-class; demonstrated in vivo efficacy in nephrotoxicity models Poor membrane penetration [1]
UNC9036 1.8 VHL Rigid alkyl Immune cell selectivity Short half-life (2.3 h) [1]
SD02 0.53 CRBN Covalent sulfonyl Sustained degradation capability Off-target cysteine modification risk [1]
ST9 0.62 VHL Rigid aromatic Renoprotective efficacy demonstrated Poor blood-brain barrier penetration [1]
TH35 2.1 CRBN Mixed PEG-alkyl Dual cGAS-STING targeting cGAS cross-degradation potential [1]
AK59 Not specified HERC4 Information limited Effective on pathological STING mutations; works in primary human monocytes Characterization primarily in cellular models [3]
STING Degrader-1 3.2 Not specified Not specified Commercially available as research tool Limited published in vivo data [4]
Key Structural and Functional Considerations

The structural basis for STING degradation relies on careful optimization of all three PROTAC components. STING (TMEM173) is a 379-amino acid transmembrane protein primarily localized to the endoplasmic reticulum with three functional domains: an N-terminal transmembrane domain, a central cyclic dinucleotide-binding domain, and a C-terminal tail that mediates downstream signaling. Effective warheads for STING-targeting PROTACs are typically derived from STING inhibitors (e.g., amidobenzimidazoles, diABZI analogs) that compete with cGAMP for the CDN-binding pocket. Recent studies highlight the need for warheads that accommodate STING's dimer interface to avoid partial agonism [1].

The choice of E3 ligase recruiter significantly impacts tissue specificity and degradation efficiency. VHL and CRBN are the most commonly utilized E3 ligases, but their tissue distribution influences specificity. VHL is highly expressed in immune cells (macrophages, dendritic cells), making it preferable for systemic inflammatory diseases, while CRBN's broader expression increases risks of off-target degradation in healthy tissues. Notably, the recently identified AK59 compound leverages HERC4, a HECT-domain E3 ligase, demonstrating the potential for expanding the E3 ligase repertoire for STING degradation [3].

Linker design is critical for ternary complex formation between STING and the E3 ligase, with length (5–20 atoms), flexibility, and hydrophobicity influencing efficacy. Membrane-bound STING presents unique challenges that require linkers with sufficient hydrophobicity to traverse lipid bilayers. Rigid alkyl/aromatic linkers (e.g., in ST9) improve penetration into inflamed tissues compared to flexible PEG linkers (e.g., in SP23), which enhance solubility but reduce membrane interaction. Computational modeling has accelerated linker optimization, with simulations showing that linkers with trans-double bonds minimize steric hindrance between STING's C-terminal tail and E3 ligases, improving degradation efficiency [1].

In Vivo Efficacy and Preclinical Validation

Summary of Animal Model Studies

Table 2: In Vivo Efficacy of STING PROTACs in Disease Models

Compound Disease Model Administration Route Key Efficacy Findings Reference
SP23 Cisplatin-induced nephrotoxicity Not specified Outperformed parent compound C-170 in mitigating renal inflammation and injury [1]
ST9 Renal inflammation models Not specified Demonstrated renoprotective efficacy [1]
Multiple Compounds Autoimmune disease models Not specified Effective suppression of pathological STING signaling; sustained response after treatment cessation [1]
AK59 Not reported in search results Not reported Effective on common pathological STING mutations; demonstrated activity in primary human CD14+ monocytes [3]
Translational Potential and Clinical Relevance

The therapeutic promise of STING-targeting PROTACs is particularly evident for inflammatory diseases driven by constitutive STING activation, such as SAVI and other interferonopathies. The ability of these degraders to effectively eliminate both wild-type and mutant forms of STING addresses a critical limitation of conventional inhibitors, especially for gain-of-function mutations that cause pathological signaling. Additionally, the catalytic nature of PROTACs enables sustained suppression of STING signaling even after drug clearance, potentially translating to favorable dosing regimens in clinical settings [1].

Recent research has identified that AK59 remains effective on common pathological STING mutations, suggesting potential clinical application for this mechanism. This is particularly relevant for treating STING-associated vasculopathy with onset in infancy (SAVI), where single-point mutations in STING drive severe autoinflammatory disease characterized by skin lesions, rashes, and interstitial lung disease. The effectiveness of AK59 in primary human CD14+ monocytes isolated from peripheral blood mononuclear cells (PBMCs) further supports its translational potential, demonstrating that the degradation mechanism functions in clinically relevant human cell types [3].

Experimental Protocols and Methodologies

STING Degradation Assay Protocol

Purpose: To evaluate the efficiency of STING degradation by PROTAC compounds in cellular models.

Materials:

  • THP-1 monocytic cells or primary human CD14+ monocytes
  • STING PROTAC compound (e.g., SP23, AK59) dissolved in DMSO
  • Cell culture medium (RPMI-1640 for THP-1 cells)
  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
  • STING antibody for Western blotting
  • cGAMP for STING pathway stimulation

Procedure:

  • Cell Culture and Seeding: Maintain THP-1 cells in complete RPMI-1640 medium. Seed cells at a density of 2-5 × 10⁵ cells/mL in appropriate culture vessels 24 hours before treatment [3].
  • Compound Treatment: Prepare serial dilutions of STING PROTAC in DMSO. Treat cells with PROTAC compounds across a concentration range (e.g., 0.1-10 μM) for 16-24 hours. Include vehicle (DMSO) control and inactive analog control (e.g., QK50 for AK59) [3].
  • Pathway Stimulation: Following PROTAC treatment, stimulate cells with 30 μM cGAMP for 4-6 hours to activate STING signaling [3].
  • Protein Extraction: Harvest cells and lyse in RIPA buffer. Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
  • Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with STING antibody. Use β-actin or GAPDH as loading control.
  • Downstream Signaling Assessment: Probe membranes with antibodies against phospho-TBK1, phospho-IRF3, and total protein forms to evaluate pathway inhibition.

Note: For primary human monocytes, isolate CD14+ cells from PBMCs using magnetic separation before applying the same treatment protocol [3].

Functional Assessment of STING Pathway Inhibition

Purpose: To evaluate the functional consequences of STING degradation on downstream signaling and cytokine production.

Materials:

  • THP-1 cells or primary monocytes
  • Cytokine measurement kits (HTRF for CXCL10 and IFNβ or ELISA)
  • Luciferase reporter systems (for IRF-responsive promoter activity)

Procedure:

  • Cell Treatment and Stimulation: Follow steps 1-3 of the degradation assay protocol.
  • Cytokine Measurement:
    • Collect cell culture supernatants after cGAMP stimulation
    • Use HTRF or ELISA kits to quantify CXCL10 and IFNβ release according to manufacturer protocols
    • Compare cytokine levels between PROTAC-treated and control cells [3]
  • Reporter Gene Assay:
    • Use Dual-THP1 cells with Lucia luciferase under IRF-responsive promoter
    • Treat cells with PROTAC compounds as described
    • Measure luciferase activity using appropriate substrate
    • Normalize data to cell viability controls [3]
Mechanism of Action Validation

Purpose: To confirm the role of the ubiquitin-proteasome system in STING degradation.

Materials:

  • Proteasome inhibitors (MG132, bortezomib)
  • E1 ubiquitin-activating enzyme inhibitor (TAK-243)
  • CRISPR-Cas9 system for gene knockout

Procedure:

  • Proteasome Dependence Test:
    • Pre-treat cells with 10 μM MG132 or 100 nM bortezomib for 2 hours
    • Add STING PROTAC and continue incubation for 16 hours
    • Assess STING levels by Western blotting
    • Proteasome inhibition should rescue STING degradation [3]
  • E3 Ligase Identification:
    • Perform genome-wide CRISPR-Cas9 screen to identify genes required for compound activity
    • Validate candidates through individual knockouts
    • Confirm dependence on specific E3 ligase (e.g., HERC4 for AK59) [3]
  • Ternary Complex Validation:
    • Conduct immunoprecipitation assays to demonstrate compound-dependent interaction between STING and E3 ligase
    • Use proximity ligation assays to visualize intracellular complex formation

Research Applications and Technical Considerations

Application Workflow for STING Degrader Research

The following diagram illustrates the key decision points and applications in STING degrader research:

Practical Considerations for Researchers
  • Tool Compound Selection: For initial proof-of-concept studies, STING Degrader-1 is commercially available and provided as a lyophilized powder that should be reconstituted in DMSO at 25 mg/mL for a 10 mM stock solution. Aliquots should be stored at -20°C and used within 3 months to prevent loss of potency [4].

  • Cell Model Considerations: Both THP-1 monocytic cells and primary human CD14+ monocytes are appropriate models for STING degrader studies. THP-1 cells provide consistency and reproducibility, while primary monocytes offer greater clinical relevance. The effectiveness of compounds like AK59 in primary human monocytes demonstrates the translational potential of these degraders [3].

  • Experimental Design Considerations:

    • Include appropriate controls including vehicle controls and inactive analogs (e.g., QK50 for AK59) to distinguish specific degradation from non-specific effects
    • Perform time-course experiments to determine optimal treatment duration
    • Conduct dose-response studies to establish DC₅₀ values and maximal degradation efficiency
    • Consider including proteasome inhibitors to confirm UPS-dependent mechanism
  • Key Technical Notes:

    • Treatment windows should be optimized to minimize compound-mediated toxicity while achieving maximal degradation (e.g., 16-hour treatment for AK59)
    • STING degradation should be confirmed under both basal and stimulated conditions
    • Functional consequences should be assessed through multiple readouts (phosphorylation, cytokine production, reporter assays)
    • Off-target effects should be evaluated through proteomic analyses when possible

Conclusion and Future Directions

PROTAC-mediated degradation of STING represents a promising therapeutic strategy for various inflammatory diseases, autoimmune conditions, and cancer. The catalytic nature of PROTACs, combined with their ability to completely remove the target protein rather than merely inhibit it, offers significant advantages over traditional small-molecule approaches. The growing repertoire of STING-targeting PROTACs, including SP23, UNC9036, ST9, and AK59, provides researchers with valuable tool compounds to investigate STING biology and develop novel therapeutic interventions [1].

Future developments in this field will likely focus on improving the pharmacokinetic properties of existing degraders, expanding the E3 ligase toolbox beyond VHL and CRBN to include options like HERC4, and enhancing tissue specificity to maximize therapeutic index. Additionally, combination strategies that pair STING degraders with other immunomodulatory agents may unlock new therapeutic opportunities, particularly in oncology where the STING pathway plays complex and context-dependent roles. As the PROTAC field continues to advance, STING degraders are poised to make significant contributions to both basic research and clinical therapeutics in inflammation and immuno-oncology [1] [3] [2].

References

STING Degrader-1: Overview and Reconstitution

Author: Smolecule Technical Support Team. Date: February 2026

STING Degrader-1 is a heterobifunctional PROTAC (Proteolysis-Targeting Chimera) designed to selectively degrade the STING protein via the ubiquitin-proteasome system [1]. It is particularly useful for research involving autoimmune diseases or other conditions driven by overactive STING signaling [2] [1].

Product Specification Table

Parameter Description
Catalog Number #89847 [1]
Molecular Weight 699.7 g/mol [1]
Molecular Formula C₃₄H₃₃N₇O₁₀ [1]
CAS Number 2762552-74-7 [1]
Purity >98% [1]
Supplied Form Lyophilized powder [1]

Stock Solution Preparation

  • Reconstitution: Reconstitute the 5 mg lyophilized powder in 715 µL of anhydrous DMSO to prepare a 10 mM stock solution [1].
  • Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Storage: Store the lyophilized powder at -20°C, desiccated. Once in solution, store at -20°C and use within 3 months to prevent loss of potency [1].

Cell-Based Treatment Protocol

The following workflow and protocol are based on standard practices for using PROTACs, informed by the application of STING Degrader-1 and related compounds like SP23 and AK59 in cellular models [2] [3].

G Start Prepare 10 mM stock in DMSO A Culture susceptible cells (e.g., THP-1 monocytes) Start->A B Seed cells in culture plates A->B C Treat with STING Degrader-1 (Working Concentration: ~1-10 µM) B->C D Incubate for 16-24 hours C->D E Harvest cells for analysis D->E F Validate STING Degradation (Western Blot) E->F G Assess Functional Effects (e.g., Cytokine ELISA) F->G

Step-by-Step Procedure

  • Cell Culture: Maintain susceptible cell lines, such as THP-1 monocytes, in their appropriate growth medium [2] [3].
  • Cell Seeding: Seed cells into multi-well culture plates at an optimal density for your experiment. Allow cells to adhere and stabilize if necessary.
  • Compound Treatment:
    • Prepare serial dilutions of the 10 mM STING Degrader-1 stock in DMSO or culture medium. The final DMSO concentration in the culture should typically not exceed 0.1% to avoid solvent toxicity.
    • Treat cells with STING Degrader-1. A common working concentration range is 1 to 10 µM, based on its documented DC₅₀ (half-degradation concentration) of 3.2 µM [1]. Include a vehicle control (e.g., 0.1% DMSO).
  • Incubation: Incubate the cells with the compound for 16 to 24 hours [3]. PROTACs are catalytic and require sufficient time to induce degradation.
  • Cell Harvesting: After incubation, harvest cells for downstream analysis.

Analysis and Validation Methods

After treatment, use the following methods to confirm and quantify the degradation of STING and its functional consequences.

1. Degradation Efficiency Analysis (Western Blot) This is the primary method to confirm STING protein loss.

  • Procedure: Lyse harvested cells and perform standard Western blotting.
  • Antibodies:
    • Primary Antibody: Anti-STING antibody.
    • Loading Control: Anti-β-actin or GAPDH antibody.
  • Expected Outcome: A concentration-dependent decrease in STING protein band intensity in treated samples compared to the vehicle control.

2. Functional Validation of Pathway Inhibition To confirm that degradation leads to functional silencing of the pathway, you can challenge the cells after degradation has occurred.

  • STING Activation: After a pre-treatment with STING Degrader-1, stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP at 1-30 µM) for several hours [2] [3].
  • Downstream Readouts:
    • Phosphoprotein Analysis: Detect levels of phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) by Western blot. Degradation should abolish this phosphorylation [3].
    • Cytokine Production: Measure the secretion of downstream cytokines like CXCL10 and IFN-β using ELISA or HTRF assays. A significant reduction is expected [2] [3].

Key Considerations for Researchers

  • Cell Type Specificity: Degradation efficiency can vary based on cell type, E3 ligase expression (STING Degrader-1 recruits CRBN), and cellular permeability [2]. Testing a range of concentrations is advised.
  • Time-Dependent Effect: Protein degradation is time-sensitive. For time-course experiments, sample cells at different time points (e.g., 4, 8, 16, 24 hours) to establish the optimal treatment duration.
  • Controls are Critical: Always include:
    • Vehicle control (DMSO).
    • Positive control for STING activation (if assessing function).
    • PROTAC negative control: An inactive analog (e.g., with a scrambled linker) can help confirm the on-target degradation mechanism [2] [3].

The following diagram illustrates the core molecular mechanism of STING Degrader-1 and the downstream signaling pathway it inhibits, integrating the functional validation steps.

References

STING Degrader-1 freeze thaw cycles stability

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data & Handling Guidelines

The table below summarizes the key quantitative stability data for STING Degrader-1 as provided by the manufacturer.

Parameter Specification
Molecular Weight 699.7 g/mol [1]
Purity >98% [1]
Stock Solution Solvent DMSO [1]
Stock Solution Concentration 25 mg/mL (approx. 35.7 mM) [1]
Lyophilized Powder Storage -20°C, desiccated [1]
Lyophilized Powder Stability 24 months [1]
Reconstituted Solution Storage -20°C [1]
Reconstituted Solution Stability 3 months [1]
Freeze-Thaw Cycles Aliquot to avoid multiple freeze/thaw cycles [1]

Recommended Experimental Workflow

This workflow diagram outlines the standard procedure for handling STING Degrader-1 to maximize stability, based on manufacturer instructions [1].

G Start Start: Lyophilized Powder Stored at -20°C Reconstitute Reconstitute in DMSO to 10 mM stock solution Start->Reconstitute Aliquot Immediately Aliquot into single-use vials Reconstitute->Aliquot Store Store Aliquots at -20°C Aliquot->Store Thaw Thaw a single aliquot as needed Store->Thaw Use Use immediately for experimental work Thaw->Use Discard Discard aliquot after use. Do not refreeze. Use->Discard

Troubleshooting FAQs

  • Q: What is the maximum number of freeze-thaw cycles recommended for a reconstituted aliquot of STING Degrader-1?

    • A: The manufacturer's guidance is to aliquot to avoid multiple freeze/thaw cycles [1]. For maximum potency, a strict "freeze-thaw zero" policy is recommended. Each aliquot should be used once and discarded.
  • Q: I need to use STING Degrader-1 for an experiment over several days. What is the best way to prepare and store it?

    • A: Plan your experiments and prepare multiple single-use aliquots at the time of reconstitution. For each experimental session, thaw only one aliquot. If the compound must be kept for the day, store it at the recommended -20°C and avoid repeated warming to room temperature [1].
  • Q: Why is it so critical to avoid multiple freeze-thaw cycles? What happens to the compound?

    • A: While the specific degradation pathway for STING Degrader-1 is not detailed, the freeze-thaw process imposes significant physical and chemical stress. Each cycle can cause:
      • Denaturation/Oligomer Dissociation: Bifunctional molecules like PROTACs rely on a specific 3D structure. Ice formation and changes in solute concentration can disrupt this structure [2].
      • Loss of Potency: The cumulative stress leads to a measurable loss of potency over time, which is why the solution has a shorter shelf-life (3 months) than the powder [1].

Freeze-Thaw Fundamentals for Pharmaceutical Solids

The following diagram illustrates the general physical stresses a material undergoes during freeze-thaw cycles, which underpins the handling recommendations.

G F1 Freezing Stage F2 Ice Crystals Form F1->F2 F3 Solute Concentration Increases in Unfrozen Phase F2->F3 F4 pH & Ionic Strength Shifts F3->F4 F5 Mechanical Stress on Molecular Structure F4->F5 T1 Thawing Stage F5->T1 T2 Rapid Changes in Solute Environment T1->T2 T3 Potential for Recrystallization T2->T3

  • Cryoprotectants & Formulation: The provided data assumes storage in pure DMSO, which is itself a cryoprotectant. For aqueous buffer solutions, formulation with cryoprotectants like sucrose or PEG is often essential to mitigate these stresses [2].
  • Cycle Optimization: The most critical parameters to control in a freeze-thaw process are the freezing rate, thawing rate, and the number of cycles [2]. The manufacturer's guidance to avoid multiple cycles directly addresses the most impactful variable.

Key Recommendations for Researchers

  • Adhere Strictly to Guidelines: The manufacturer's storage instructions are the primary and most reliable source of information.
  • Plan for Single Use: The most effective strategy is to aliquot for single use to eliminate freeze-thaw variability.
  • Document Handling: Keep a detailed log of when each aliquot was reconstituted, thawed, and used to ensure data integrity and reproducibility.

References

optimizing STING Degrader-1 linker design

Author: Smolecule Technical Support Team. Date: February 2026

STING Degrader Comparative Data

For a quick overview, the table below summarizes key STING-targeting degraders identified in the search results, including their degradation efficacy (DC50), E3 ligase recruited, and linker type.

Compound Name Target DC50 (μM) E3 Ligase Linker Type Key Characteristics & Notes
STING Degrader-1 (e.g., SP23) STING 3.2 [1] [2] CRBN [1] [3] Flexible PEG [1] First-in-class; demonstrated efficacy in preclinical inflammation models like acute kidney injury [1] [3].
PROTAC STING Degrader-2 STING 0.53 [1] [3] VHL [3] Covalent sulfonyl [1] Uses a covalent warhead for sustained degradation; risk of off-target cysteine modification [1].
PROTAC STING Degrader-3 (ST9) STING 0.62 [1] [3] VHL [3] Rigid aromatic [1] Induces degradation via the ubiquitin-proteasome pathway; shows renoprotective effects [1] [3].
UNC9036 STING 0.227 [3] VHL [1] [3] Rigid alkyl [1] High immune cell selectivity; proteasome and VHL-dependent degradation [1] [3].
AK59 STING Information Missing HERC4 [4] Information Missing Functions via the HECT ligase HERC4, an alternative to common CRBN/VHL recruiters [4].

Experimental Protocols & Characterization

To ensure the proper function of your STING degrader, the following experimental workflows are recommended for validating its activity and mechanism of action.

G Start Start: Treat Cells with STING Degrader Degradation Confirm STING Protein Loss (Western Blot) Start->Degradation PathwayInhibition Check Downstream Pathway Inhibition (p-TBK1, p-IRF3, Cytokine HTRF) Degradation->PathwayInhibition Mechanism Elucidate Mechanism of Action PathwayInhibition->Mechanism UPS Ubiquitin-Proteasome System (UPS) Dependency Mechanism->UPS E3Ligase E3 Ligase Identification (CRISPR-Cas9 Knockout Screen) Mechanism->E3Ligase Proteasome + Proteasome Inhibitor (e.g., MG-132) Prevents Degradation -> UPS-dependent UPS->Proteasome Identify Identify essential genes (e.g., CRBN, VHL, HERC4, UBA5, UBA6) E3Ligase->Identify

Troubleshooting Common Issues

Here are answers to specific problems you might encounter during your work with STING Degrader-1.

  • Problem: Inefficient STING Degradation

    • Potential Cause: Poor Linker Design. The flexible PEG linker in STING Degrader-1 (SP23) may have poor membrane penetration, which is suboptimal for targeting the membrane-bound STING protein [1].
    • Solution: Consider designing new analogs with more rigid and hydrophobic linkers (e.g., alkyl or aromatic). Studies show that rigid linkers, like those in compounds ST9 and UNC9036, improve interaction with membrane-bound STING and enhance degradation efficacy [1].
  • Problem: Off-target Effects or Toxicity

    • Potential Cause: E3 Ligase Tissue Distribution. The CRBN ligase recruited by STING Degrader-1 has a broad expression profile, which can increase the risk of off-target degradation in non-immune cells [1].
    • Solution: Switch to a degrader that recruits the VHL ligase (e.g., UNC9036, PROTAC STING Degrader-3). VHL is highly expressed in immune cells (macrophages, dendritic cells) and can offer better specificity for treating systemic inflammatory diseases [1].
  • Problem: Inconsistent Results in Primary Cells

    • Verification Step: Always confirm the activity of your degrader in primary cells. The degrader AK59 was successfully validated in CD14+ monocytes from human PBMCs, confirming its translatability to primary tissue cultures [4].
    • Experimental Control: Use close but inactive analogs (e.g., QK50 for AK59) to rule out effects from the warhead alone [4].
  • Problem: "Hook Effect" Observed

    • What it is: At very high concentrations (e.g., 30 μM), some degraders like the molecular glue STING Degrader-1 (Compound 2) form unproductive binary complexes, leading to a reduction in degradation efficiency [3].
    • Solution: If you suspect this, perform a dose-response experiment and perform treatments at the optimal, lower DC50 concentration [3].

Key Optimization Strategies for Linker Design

Based on the latest research, here are strategic considerations for optimizing your PROTAC linker:

  • Length and Flexibility: Optimize linker length (typically 5–20 atoms). For targeting membrane proteins like STING, rigid and hydrophobic linkers (alkyl/aromatic) often outperform flexible PEG linkers in efficacy [1].
  • E3 Ligase Choice: The choice of E3 ligase is critical. VHL-based degraders often show superior immune cell selectivity compared to CRBN-based ones for STING targeting [1]. Exploring alternative E3 ligases like HERC4 (as used by AK59) is also a promising avenue [4].
  • Covalent Strategies: Incorporating covalent warheads (e.g., in PROTAC STING Degrader-2) can achieve sustained, catalytic degradation, but requires careful screening to avoid off-target protein modification [1].

References

overcoming STING Degrader-1 metabolic stability

Author: Smolecule Technical Support Team. Date: February 2026

STING Degrader-1: Known Quantitative Data

The table below summarizes the available technical data for STING Degrader-1 from the search results.

Parameter Details
DC₅₀ (Degradation Concentration) 3.2 μM [1] [2]
Molecular Weight 699.7 g/mol [2]
Molecular Formula C₃₄H₃₃N₇O₁₀ [2]
E3 Ligase Cereblon (CRBN) [1]
Target Protein Warhead Derived from inhibitor C-170 [1]
Linker Type Flexible PEG linker [1]
Solubility Soluble in DMSO (25 mg/mL) [2]

Troubleshooting Metabolic Stability of STING Degrader-1

Metabolic instability often stems from the compound's structure. The following table outlines common issues and proposed solutions based on current PROTAC research [1].

Challenge Potential Root Cause Suggested Experimental Strategies

| Short Half-Life | Rapid hepatic clearance; susceptibility to esterases/proteases. | • Modify Linker: Replace flexible PEG linker [1] with a more rigid, alkyl or aromatic linker [1]. • Explore Different E3 Ligases: Develop a VHL-recruiting analog (e.g., like UNC9036) for potentially better stability [1]. | | Poor Membrane Penetration | High molecular weight & polarity of PEG linker [1]. | • Optimize Linker Length & Composition: Shorten linker or introduce less polar, rigid elements to improve lipophilicity [1]. | | Off-Target Degradation | Promiscuity of CRBN E3 ligase ligand [1]. | • Warhead Optimization: Use warheads that stabilize STING's inactive conformation (e.g., C170 analogs) for higher selectivity [1]. |

Experimental Workflow for Assessing Stability

To systematically address stability issues, you can follow the experimental workflow below. It outlines a cycle of designing new analogs, testing their stability and activity, and refining the design based on the results.

G cluster_design Design Phase cluster_test Testing & Analysis Phase cluster_refine Refinement Phase Start Start: Stability Issue with STING Degrader-1 A Analyze Structure (Linker, E3 Ligase, Warhead) Start->A B Design Analog Library (e.g., VHL recruiters, rigid linkers) A->B C Prioritize Compounds based on in silico predictions B->C D In Vitro Metabolic Assay (e.g., Liver Microsomes) C->D E Evaluate Degradation Efficacy (DC₅₀, IC₅₀ in cellular models) D->E F Assess Specificity (Off-target effects, cytotoxicity) E->F G Analyze Structure-Activity Relationships (SAR) F->G H Select Lead Candidate(s) for further study G->H H->C Iterate

Key Considerations for Protocol Design

When planning your experiments, keep these broader points in mind:

  • Catalytic Nature vs. Stability: PROTACs act catalytically, meaning sustained target suppression is possible even after the drug is cleared [1]. The primary goal of improving metabolic stability is to allow for less frequent dosing, not necessarily continuous pathway coverage.
  • Beyond the Hook Effect: Be aware that at high concentrations, PROTACs can exhibit a "hook effect" where degradation efficacy decreases because the POI and E3 ligase are saturated separately, preventing ternary complex formation [3]. This is a key consideration for dose-response experiments.
  • Handling and Storage: For all experiments, note that STING Degrader-1 should be reconstituted in DMSO, stored at -20°C, and aliquoted to avoid multiple freeze-thaw cycles to prevent loss of potency [2].

I hope this structured technical guide provides a solid foundation for your work. The field of STING-targeting PROTACs is rapidly evolving, and these strategies represent the current forefront of rational design to overcome metabolic challenges.

References

STING Degrader-1 cell line variability

Author: Smolecule Technical Support Team. Date: February 2026

Key Sources of Cell Line Variability

The variability you observe with a STING degrader can stem from several factors related to the cell line itself and the experimental conditions. The table below summarizes the main aspects to investigate.

Variability Factor Description & Impact on Experiments Troubleshooting Recommendations
Genetic Background [1] [2] Different cell lines have varying innate levels of STING and other pathway components (e.g., E3 ligases). STING-knockout cell lines are used as essential controls. Confirm STING protein expression (e.g., via Western blot) in your cell line before experiments. Use a STING-knockout isogenic line as a negative control [1].
E3 Ligase Expression [2] [3] PROTACs require specific E3 ubiquitin ligases (e.g., HERC4, VHL, CRBN) to function. A cell line lacking the required E3 ligase will be resistant to the degrader. Determine which E3 ligase your degrader recruits. Validate the expression of that specific E3 ligase in your cell lines [3].
Experimental Conditions [2] Factors like compound concentration, incubation time, and cell health are critical. Insufficient dose or time can lead to partial degradation. Perform a dose-response and time-course experiment to establish optimal degradation conditions (e.g., 10 µM for 16 hours was effective for degrader AK59) [2].

Essential Experimental Controls and Validation

To ensure your results are reliable, incorporating the following controls and validation steps is crucial.

  • Critical Controls to Include:
    • STING-Knockout (KO) Cell Line: This is the most important control. It confirms that the degrader's effects are specifically due to the loss of STING and not off-target activity [1].
    • Inactive Analog: Use a structurally similar but inactive version of your degrader (e.g., QK50 for AK59) to rule out effects from the compound itself rather than degradation [2].
  • Validating Functional Effects:
    • Assess downstream pathway activity. Successful STING degradation should significantly reduce signaling events such as phosphorylation of TBK1 and IRF3, as well as production of cytokines like CXCL10 and IFNβ upon pathway stimulation [2].

A Protocol to Assess STING Oligomerization

Since STING activation involves oligomerization, assessing this can be part of characterizing degrader efficacy. The following workflow, based on a published protocol, outlines key steps for detecting STING oligomerization using gel electrophoresis [4].

G A Express STING in cells (e.g., HEK293T) B Activate STING pathway (Treat with cGAMP) A->B C Prepare cell lysates B->C D Non-reducing SDS-PAGE C->D E Blue Native PAGE C->E F Analyze oligomerization state (via Western Blot) D->F E->F

Procedure Details: This protocol involves expressing STING in a cell line like HEK293T, activating the pathway with the natural ligand cGAMP, and then analyzing the cell lysates using two specialized gel electrophoresis methods [4]:

  • Non-reducing SDS-PAGE: Helps monitor the formation of higher-order STING complexes.
  • Blue Native PAGE: Used to separate native protein complexes and observe STING oligomers under conditions closer to their natural state.

Molecular Mechanisms of STING Degraders

Understanding how STING degraders work at a molecular level can provide deeper insights for troubleshooting.

  • The PROTAC Mechanism: Many STING degraders are Proteolysis-Targeting Chimeras (PROTACs). They are bifunctional molecules with one end that binds to STING (a "warhead") and another end that recruits an E3 ubiquitin ligase. This brings the E3 ligase close to STING, tagging it with ubiquitin and marking it for destruction by the cell's proteasome [3].
  • The HERC4 Ligase Pathway: The small molecule degrader AK59 was found to inhibit the cGAS/STING pathway by facilitating the degradation of STING. Its mechanism depends on the HECT-domain E3 ligase HERC4, as well as UBA5 and UBA6 enzymes. Knocking out HERC4 inhibits AK59's function [2].

References

rigid vs flexible linkers STING PROTAC comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of STING PROTAC Linker Types

Compound Linker Type E3 Ligase DC50 (Degradation Potency) Key Advantages Noted Limitations
SP23 [1] [2] Flexible (PEG) [1] CRBN [1] 3.2 μM [1] First-in-class; demonstrated in vivo efficacy in anti-inflammatory models [1]. Poor membrane penetration [1].
UNC9036 [1] Rigid (Alkyl) [1] VHL [1] 1.8 μM [1] High immune cell selectivity [1]. Short half-life (2.3 hours) [1].
ST9 [1] [2] Rigid (Aromatic) [2] VHL [2] 0.62 μM [2] High renoprotective efficacy in acute kidney injury models [2]. Poor blood-brain barrier penetration [1].
SD02 [1] Flexible (Covalent sulfonyl) [1] CRBN [1] 0.53 μM [1] Sustained degradation due to covalent binding [1]. Risk of off-target cysteine modification [1].

Experimental Protocols for Comparison

The data in the table above is derived from standard experimental workflows in PROTAC development. Here are the core methodologies used to generate such data:

  • PROTAC Molecule Design & Synthesis [2]: The process often begins with computer-aided drug design (CADD). Researchers use crystallography or molecular docking to model how the warhead and E3 ligase ligand bind their respective targets. They then design and synthesize PROTACs with various linkers, exploring different linkage sites and geometries [3]. Rigid linkers, such as those with trans-double bonds or aromatic rings, are incorporated to restrict conformation and improve stability [1] [2].
  • In Vitro Degradation Potency (DC50) Assay [1] [2]:
    • Cell Culture: Use relevant cell lines (e.g., THP-1 monocytes, HEK293T) expressing the target protein (STING).
    • PROTAC Treatment: Incubate cells with a concentration gradient of the PROTAC compound.
    • Protein Analysis: After incubation (typically 24 hours), lyse the cells and quantify STING protein levels using Western blotting.
    • Data Calculation: The DC50 value is the concentration of PROTAC required to degrade 50% of the target protein, calculated by densitometric analysis of Western blot bands [1] [2].
  • In Vivo Efficacy Models [1] [2]:
    • Disease Modeling: Establish a disease model in mice, such as cisplatin-induced acute kidney injury (AKI) which involves STING pathway overactivation.
    • Drug Administration: Treat the animals with the PROTAC candidate (e.g., via intraperitoneal injection).
    • Efficacy Assessment: Evaluate therapeutic effect by analyzing tissue samples (e.g., kidney) for reduction in inflammatory markers, fibrosis, and histological improvement, comparing PROTAC treatment to inhibitor alone [2].

The PROTAC Mechanism and Linker Function

To understand how linker choice influences PROTAC function, it's helpful to visualize the core mechanism. The following diagram illustrates how a PROTAC facilitates target protein degradation and where the linker plays its critical role.

G PROTAC PROTAC Molecule POI_Ligand POI Ligand (Warhead) PROTAC->POI_Ligand Linker Linker PROTAC->Linker E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand POI Protein of Interest (STING) POI_Ligand->POI  Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Linker->Ternary_Complex Optimal geometry & stability E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase  Recruits POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_POI Polyubiquitinated STING Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Degraded_POI Degraded STING Proteasome->Degraded_POI Degradation

As the diagram shows, the linker is not a passive tether. Its properties directly influence the efficiency of ternary complex formation [4] [5]. A well-designed linker provides the optimal spatial arrangement to bring STING and the E3 ligase into close proximity, facilitating the transfer of ubiquitin chains.

Key Design Takeaways for Researchers

When designing STING-targeting PROTACs, consider these principles grounded in the comparative data:

  • Prioritize Rigid Linkers for Potency and Stability: The superior DC50 of ST9 (0.62 μM) compared to the flexible SP23 (3.2 μM) highlights how rigid, aromatic linkers can significantly enhance degradation efficacy [1] [2]. Rigidity reduces the entropic penalty upon binding by pre-organizing the molecule, which stabilizes the ternary complex [4].
  • Match E3 Ligase and Linker to the Disease Context: The choice of E3 ligase (VHL vs. CRBN) affects tissue specificity. VHL-recruiting PROTACs like UNC9036 and ST9 show high selectivity in immune cells, which is advantageous for inflammatory diseases [1] [2].
  • Balance Permeability and Solubility: While rigid alkyl/aromatic linkers can improve membrane penetration and metabolic stability, they may increase hydrophobicity [1] [6]. Incorporating polar groups (e.g., amines, amides) or using hybrid semi-rigid linkers can help fine-tune solubility and pharmacokinetic profiles [5].
  • Systematically Optimize Length and Attachment Point: There is no universal "best" linker. The optimal length and connection site must be empirically determined for each POI-E3 ligase pair to avoid steric clashes and enable productive complex formation [3] [5].

References

×

XLogP3

2.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

699.22889027 Da

Monoisotopic Mass

699.22889027 Da

Heavy Atom Count

51

Dates

Last modified: 08-08-2024

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